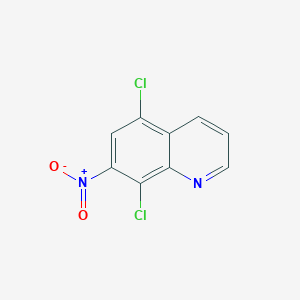

5,8-Dichloro-7-nitroquinoline

CAS No.: 2089652-19-5

Cat. No.: VC5090048

Molecular Formula: C9H4Cl2N2O2

Molecular Weight: 243.04

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2089652-19-5 |

|---|---|

| Molecular Formula | C9H4Cl2N2O2 |

| Molecular Weight | 243.04 |

| IUPAC Name | 5,8-dichloro-7-nitroquinoline |

| Standard InChI | InChI=1S/C9H4Cl2N2O2/c10-6-4-7(13(14)15)8(11)9-5(6)2-1-3-12-9/h1-4H |

| Standard InChI Key | GSQCTTWABNRYKJ-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C(C(=C2N=C1)Cl)[N+](=O)[O-])Cl |

Introduction

Structural and Chemical Characteristics of 5,8-Dichloro-7-nitroquinoline

Quinoline derivatives are heterocyclic aromatic compounds with a bicyclic structure consisting of a benzene ring fused to a pyridine ring. Substitutions at specific positions significantly alter their chemical reactivity, solubility, and biological activity. In 5,8-dichloro-7-nitroquinoline, the electron-withdrawing nitro group at position 7 and chlorine atoms at positions 5 and 8 would likely confer distinct electronic and steric properties compared to other halogenated or nitrated quinolines.

For example, in 5,7-dichloro-8-hydroxyquinoline (CCQ), the chlorine atoms at positions 5 and 7 enhance metal-chelating capacity, while the hydroxyl group at position 8 facilitates proton dissociation under physiological conditions . By contrast, the nitro group in 8-hydroxy-5-nitroquinoline (NQ) increases redox activity, promoting reactive oxygen species (ROS) generation in the presence of copper . These observations suggest that 5,8-dichloro-7-nitroquinoline could exhibit hybrid properties, though experimental confirmation is lacking.

Synthetic Pathways for Analogous Quinoline Derivatives

While no direct synthesis of 5,8-dichloro-7-nitroquinoline has been reported, methods for analogous compounds provide a framework for hypothetical routes. For instance, the chlorination of 8-hydroxyquinoline in chloroform with iodine catalysis yields 5,7-dichloro-8-hydroxyquinoline at 94–97% efficiency . Introducing a nitro group typically involves nitration under acidic conditions, though regioselectivity depends on directing effects from existing substituents.

A plausible synthetic route for 5,8-dichloro-7-nitroquinoline might involve:

-

Chlorination: Selective chlorination of 7-nitroquinoline at positions 5 and 8.

-

Nitration: Direct nitration of 5,8-dichloroquinoline, though steric hindrance from chlorine atoms could limit yield.

-

Metal-mediated reactions: Use of transition metal catalysts to achieve precise substitution patterns.

These steps remain speculative without empirical validation.

Comparative Analysis of Biological Activity

Data from structurally related compounds highlight potential mechanisms of action for 5,8-dichloro-7-nitroquinoline:

Cytotoxicity Profiles

In human cancer cell lines, 5,7-dichloro-8-hydroxyquinoline (CCQ) exhibits an IC50 of 1.44 ± 0.15 μM, while 8-hydroxy-5-nitroquinoline (NQ) demonstrates superior potency (IC50 = 0.438 ± 0.20 μM) . The enhanced activity of NQ is attributed to copper-dependent ROS generation, a property absent in CCQ . If 5,8-dichloro-7-nitroquinoline retains nitro-group-mediated redox activity, it might similarly synergize with copper to induce cytotoxicity.

| Compound | IC50 (μM) | Key Mechanism |

|---|---|---|

| 5,7-Dichloro-8-hydroxyquinoline | 1.44 ± 0.15 | Zinc ionophoric activity |

| 8-Hydroxy-5-nitroquinoline | 0.438 ± 0.20 | Copper-dependent ROS generation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume